molecular formula C9H17N3O B13276925 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol

Cat. No.: B13276925
M. Wt: 183.25 g/mol
InChI Key: LQMWXYOEQSIETD-UHFFFAOYSA-N
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Description

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate butan-2-ol derivative under controlled conditions. One common method involves the use of sodium acetate as a catalyst at room temperature . The reaction proceeds through a series of steps, including nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may activate autophagy proteins as a survival mechanism and induce apoptosis through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}butan-2-ol is unique due to its specific structural features and the combination of a pyrazole ring with a butan-2-ol moiety. This unique structure contributes to its distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

4-[(5-methyl-1H-pyrazol-4-yl)methylamino]butan-2-ol

InChI

InChI=1S/C9H17N3O/c1-7(13)3-4-10-5-9-6-11-12-8(9)2/h6-7,10,13H,3-5H2,1-2H3,(H,11,12)

InChI Key

LQMWXYOEQSIETD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)CNCCC(C)O

Origin of Product

United States

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